molecular formula C16H11FN2O B2818646 2-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pyrimidine CAS No. 477846-72-3

2-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pyrimidine

Cat. No.: B2818646
CAS No.: 477846-72-3
M. Wt: 266.275
InChI Key: VJGBBWKJQMAVNZ-UHFFFAOYSA-N
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Description

2-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]pyrimidine is an organic compound that features a biphenyl structure with a fluorine atom at the 2-position and a pyrimidine ring attached via an oxygen atom at the 4-position of the biphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]pyrimidine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the pyrimidine ring.

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]pyrimidine depends on its specific application:

Comparison with Similar Compounds

Biological Activity

2-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological targets, and therapeutic applications, supported by data tables and case studies.

Chemical Structure

The compound features a pyrimidine core substituted with a 2-fluoro-1,1'-biphenyl group, which may influence its interaction with biological targets. The molecular formula and structure are pivotal for understanding its activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with various enzymes and receptors. Key areas of focus include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Compounds that inhibit DHFR can have significant anti-cancer properties by disrupting the folate cycle necessary for nucleotide synthesis .
  • Tyrosine Kinase Inhibition : Many pyrimidine derivatives exhibit inhibitory effects on tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The specific binding affinity to various kinases can determine the therapeutic efficacy against tumors .

1. Inhibition of DHFR

A study indicated that pyrimidine derivatives, including those similar to this compound, demonstrated high affinity for DHFR. This inhibition leads to reduced levels of tetrahydrofolate, impairing DNA synthesis in rapidly dividing cells such as cancer cells .

2. Antitumor Activity

Research has shown that analogs of this compound exhibit promising antitumor effects. For instance, compounds targeting tyrosine kinases have been linked to decreased tumor growth in preclinical models. The selectivity towards specific kinase pathways enhances their therapeutic potential while minimizing side effects .

Table 1: Biological Targets and Activities

CompoundTarget Enzyme/ProteinActivity DescriptionReference
This compoundDihydrofolate Reductase (DHFR)Inhibits enzyme activity; reduces DNA synthesis
Pyrimidine Derivative XTyrosine KinaseInhibits cell signaling; reduces tumor growth
PiritreximDHFRAntitumor effects; used in melanoma treatment

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorinated aromatic compounds into the pyrimidine framework. Detailed synthetic routes can be found in specialized literature focusing on pyrimidine derivatives .

Properties

IUPAC Name

2-(3-fluoro-4-phenylphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O/c17-15-11-13(20-16-18-9-4-10-19-16)7-8-14(15)12-5-2-1-3-6-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGBBWKJQMAVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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